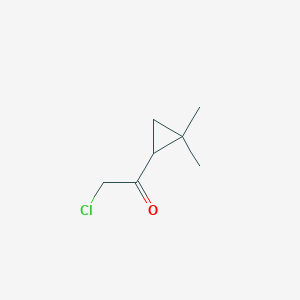

2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone

Description

Properties

IUPAC Name |

2-chloro-1-(2,2-dimethylcyclopropyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO/c1-7(2)3-5(7)6(9)4-8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTVNHOUNYKVAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone typically involves the chlorination of cyclopropylmethyl ketone. One common method includes dissolving cyclopropylmethyl ketone in a suitable solvent, such as dichloromethane, and adding a metallic aluminum catalyst. Chlorine gas is then introduced to the reaction mixture, leading to the formation of the desired product .

Industrial Production Methods

For industrial-scale production, continuous preparation systems are often employed. These systems allow for the sequential chlorination and purification steps to be carried out in a controlled manner, improving yield and efficiency. The use of automated control units ensures precise reaction conditions and minimizes the risk of impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of substituted ethanones.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone is utilized in various scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for active pharmaceutical ingredients.

Industry: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of Selected Chloroethanones

Key Observations :

- Cyclopropane vs. The latter’s aromaticity confers resonance stabilization, reducing electrophilicity at the carbonyl group .

- Halogen vs. Alkyl Groups: The dichloro and monochloro cyclopropane derivatives (e.g., vs. ) differ in electronic effects.

Key Differences :

- Electrophilicity : Dichlorocyclopropyl analogs (e.g., ) are more electrophilic than dimethylcyclopropyl derivatives due to electron-withdrawing Cl groups.

- Steric Effects: The 2,2-dimethylcyclopropyl group in the target compound may hinder reactions at the carbonyl carbon, contrasting with less hindered analogs like 2-Chloro-1-(3-fluorophenyl)ethanone .

Table 3: Stability and Handling

Insights :

- Cyclopropane derivatives generally require low-temperature storage to mitigate ring strain-induced decomposition .

Commercial and Research Significance

- Pharmaceutical Potential: Analogs like 2-Chloro-1-(2-methyl-indoloquinoxalin-6-yl)ethanone (A3) are used in antitumor research, suggesting the target compound could be tailored for similar bioactivity .

Biological Activity

Chemical Structure and Properties

- IUPAC Name: 2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone

- Molecular Formula: C7H11ClO

- Molecular Weight: 146.62 g/mol

The compound features a chloro group and a cyclopropyl moiety, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators of signaling pathways. The presence of the chloro group enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.

Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest potential applications in developing antimicrobial agents.

Case Studies

-

Anticancer Activity

A study explored the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective toxicity against breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours of treatment. This suggests its potential as a lead compound in anticancer drug development. -

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress. Results indicated that it reduced reactive oxygen species (ROS) levels and improved cell viability in neuronal cell lines exposed to oxidative stressors.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- A systematic review highlighted its potential as a scaffold for designing new drugs targeting specific enzymes involved in metabolic pathways.

- In vitro assays demonstrated that the compound could modulate inflammatory responses in immune cells, suggesting a role in treating inflammatory diseases.

Summary of Findings

The diverse biological activities observed for this compound indicate its potential as a valuable compound for further research and development in pharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.